Lipophilicity (XLogP3) Shift Relative to the Piezo1 Inhibitor Dooku1 Drives Distinct Partitioning Behavior
The target compound exhibits a computed XLogP3-AA of 4.2, which is approximately 0.4 log units higher than the Piezo1 antagonist Dooku1 (2-[(2,6-dichlorobenzyl)sulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole), which has an XLogP3 of 3.8 [1]. This increase in lipophilicity is driven by the replacement of the pyrrole ring with the more hydrophobic styryl substituent, and it is expected to influence membrane permeability, plasma protein binding, and tissue distribution [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | Dooku1 (CAS 2253744-54-4): XLogP3 = 3.8 |
| Quantified Difference | Δ XLogP3 = +0.4 |
| Conditions | Computed by XLogP3 algorithm; PubChem release 2025.09.15 [1] |
Why This Matters
A 0.4 log unit increase in XLogP3 can significantly alter pharmacokinetic distribution and off-target binding profiles, making the target compound a better candidate for CNS or intracellular targets where higher lipophilicity is required, or a worse candidate if solubility-limited absorption is a concern.
- [1] PubChem Computed Properties for Dooku1 (CID 137321150): XLogP3-AA = 3.8. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General principle linking ΔlogP ≈ 0.4 to altered ADME properties). View Source
